[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol
Description
Properties
IUPAC Name |
[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-4-6-8-7(9-12-6)5-2-1-3-11-5/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRJJVIUNJBIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) in Caco-2 and RAW 264.7 cells. The inhibition of iNOS leads to a decrease in nitric oxide production, which is a crucial mediator in inflammatory responses. Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. By inhibiting NF-κB, this compound can modulate inflammatory pathways and cellular responses to stress.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, such as colon (CaCo-2) and colorectal (DLD1) cancer cells, this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation. The compound’s influence on cell signaling pathways, such as the NF-κB pathway, further underscores its potential as a therapeutic agent. Moreover, this compound affects gene expression by modulating the transcriptional activity of genes involved in inflammation and cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of iNOS, inhibiting its enzymatic activity and reducing nitric oxide production. This compound also interacts with NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. Additionally, this compound can induce apoptosis in cancer cells by activating caspase-3, a key enzyme in the apoptotic pathway. These molecular interactions highlight the compound’s potential as an anti-inflammatory and anticancer agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of iNOS and NF-κB activity, leading to prolonged anti-inflammatory effects. In in vivo studies, the compound’s stability allows for consistent therapeutic outcomes over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer activities without significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. Enzymes such as cytochrome P450 play a crucial role in the biotransformation of this compound, affecting its bioavailability and therapeutic potential. The metabolic flux and levels of metabolites are influenced by the compound’s interactions with these enzymes, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues. Binding proteins such as albumin also play a role in the distribution of this compound, affecting its localization and bioavailability. These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with iNOS and NF-κB. Additionally, this compound can translocate to the nucleus, influencing gene expression and cellular responses. Targeting signals and post-translational modifications, such as phosphorylation, direct the compound to specific cellular compartments, enhancing its efficacy and specificity.
Biological Activity
[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and antitumor properties.
Chemical Formula: CHNO
Molecular Weight: 166.14 g/mol
IUPAC Name: [3-(2-Furyl)-1,2,4-oxadiazol-5-yl]methanol
Appearance: Powder
Storage Temperature: Room Temperature
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of oxadiazole derivatives, including this compound.
- Minimum Inhibitory Concentration (MIC): The compound exhibits significant antimicrobial activity against various bacterial and fungal strains. For instance, compounds similar to this compound have shown MIC values ranging from 750 μg/mL to lower concentrations depending on the specific strain tested .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| This compound | 750 | Antibacterial |
| Similar derivatives | 500 | Antifungal |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays.
- DPPH Scavenging Activity: Compounds with oxadiazole moieties have demonstrated significant free radical scavenging activity. The percentage inhibition of DPPH radicals ranged from 32% to 87% at a concentration of 25 µM .
| Compound | DPPH Inhibition (%) | Concentration (µM) |
|---|---|---|
| This compound | 76 | 25 |
| Other derivatives | 87 | 25 |
3. Antitumor Activity
Research has also highlighted the potential antitumor properties of this compound.
- Cytotoxicity Studies: In vitro studies using the MTT assay have shown that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines such as HCT116 and PC3. Notably, certain modifications to the oxadiazole structure resulted in IC50 values as low as 13.62 mM against SNB19 cells .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| This compound | SNB19 | 13.62 |
| Other derivatives | PC3 | 21.74 |
The biological activities of this compound are attributed to its ability to interact with biological macromolecules. The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and tumor proliferation.
Case Studies
- Antitubercular Activity: A series of synthesized compounds based on the oxadiazole structure have been tested for their antitubercular activity. Results indicated that these compounds could effectively inhibit the Enoyl ACP-reductase enzyme in Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against tuberculosis .
- In Vivo Studies: Preliminary in vivo studies indicated that oxadiazole derivatives could significantly reduce edema in carrageenan-induced models when compared to standard anti-inflammatory drugs like Indomethacin .
Chemical Reactions Analysis
Oxidation Reactions
The methanol group (-CH₂OH) in [3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol can undergo oxidation to form a carboxylic acid or ketone derivative.
-
Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates under acidic conditions, converting the primary alcohol to a carboxylic acid . PCC selectively oxidizes the alcohol to an aldehyde without over-oxidation .
Esterification Reactions
The hydroxyl group reacts with acylating agents to form esters, enhancing lipophilicity for pharmaceutical applications.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride (Ac₂O) | Pyridine, RT (4 h) | Acetylated ester | 85% | |
| Benzoyl chloride (PhCOCl) | DCM, DMAP, 0°C → RT (3 h) | Benzoylated ester | 78% |
-
Key Data : Ester derivatives show improved stability in metabolic assays compared to the parent alcohol .
Nucleophilic Substitution
The methanol group participates in SN reactions, particularly under Mitsunobu conditions or with thiols.
Condensation Reactions
The hydroxyl group forms Schiff bases or ethers via dehydration or alkylation.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Furfural (H₂SO₄ cat.) | Reflux, DMF (6 h) | Furyl-oxadiazole methanimine | 68% | |
| CH₂O, NH₃ (Mannich) | Ethanol, 60°C (10 h) | Mannich base derivative | 55% |
-
Application : Methanimine derivatives exhibit antitubercular activity by inhibiting enoyl-ACP reductase .
Microwave-Assisted Functionalization
Microwave irradiation accelerates reactions involving this compound, improving efficiency.
| Reaction Type | Conditions | Time | Yield Improvement | Source |
|---|---|---|---|---|
| Esterification | 300 W, DMF, 5 min | 5 min | +25% vs. conventional | |
| Oxidation | 250 W, KMnO₄, 2 min | 2 min | +15% vs. reflux |
Complexation with Metals
The oxadiazole ring acts as a ligand for transition metals, forming coordination complexes.
| Metal Salt | Conditions | Complex | Application | Source |
|---|---|---|---|---|
| ZnCl₂ | Methanol, RT (2 h) | Zn(II)-oxadiazole complex | Catalysis | |
| CuSO₄ | Aqueous ethanol, 50°C (4 h) | Cu(II)-oxadiazole complex | Antimicrobial activity |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decarboxylation and furan ring degradation occur .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol with structurally related 1,2,4-oxadiazole derivatives:
Key Observations :
- Polarity and Solubility: The hydroxymethyl group in this compound improves aqueous solubility compared to non-polar analogues like 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole. However, ethylamine derivatives (e.g., ) exhibit superior solubility due to ionic HCl salt formation .
Stability and Metabolic Considerations
- Metabolic Stability: The hydroxymethyl group in this compound may undergo glucuronidation, reducing bioavailability compared to methyl or ethyl derivatives (e.g., ) .
Preparation Methods
General Synthetic Strategy
The preparation of [3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanol typically involves the construction of the 1,2,4-oxadiazole ring via cyclization reactions starting from appropriate amidoxime and carboxylic acid derivatives or their activated intermediates. The furan substituent at the 3-position is introduced through the use of furan-2-carboxylic acid or related derivatives as starting materials.
A common approach involves:
- Activation of the carboxylic acid (furan-2-carboxylic acid derivative) to an acid chloride or anhydride.
- Reaction with an amidoxime to form an intermediate that undergoes cyclodehydration to yield the 1,2,4-oxadiazole ring.
- Subsequent functional group transformations to introduce the methanol group at the 5-position.
Detailed Preparation Methodology
Synthesis of Substrates
Based on the literature from Shenyang Pharmaceutical University (2016), substrates for oxadiazole synthesis such as amidoximes and acid derivatives are prepared via established protocols involving:
- Conversion of carboxylic acids to acid chlorides using oxalyl chloride in dichloromethane with catalytic DMF.
- Reaction of acid chlorides with guanidine derivatives or amidoximes in basic aqueous media to form amidoxime intermediates.
- Purification by extraction and flash chromatography.
For example, the synthesis of N-carbamimidoylbenzamide, a key amidoxime substrate, involves:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| Benzoic acid + oxalyl chloride + DMF | Stirring at RT, then reflux in DCM | Acid chloride intermediate |
| Acid chloride + guanidine hydrochloride + NaOH | Stir at RT, extraction, purification | Amidoxime substrate (1a) |
This procedure is adaptable for furan-2-carboxylic acid derivatives to prepare the corresponding amidoximes required for the target compound synthesis.
Cyclization to 1,2,4-Oxadiazole Core
The key step is the intramolecular oxidative cyclization mediated by hypervalent iodine reagents such as (diacetoxyiodo)benzene (PIDA). The general procedure is:
- Dissolve the amidoxime substrate in dry DMF.
- Add PIDA at low temperature (0°C).
- Stir the reaction mixture at room temperature for 5–6 hours.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Workup involves dilution with ethyl acetate, washing with sodium bicarbonate, water, and brine.
- Drying over anhydrous sodium sulfate, filtration, and concentration.
- Purification by flash chromatography using ethyl acetate/petroleum ether/triethylamine mixtures.
This method efficiently produces 3-amino-5-aryl-1,2,4-oxadiazoles with good yields (67–77%) and high purity.
Introduction of the Methanol Group
While the literature primarily reports the synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles, the methanol group at the 5-position in this compound can be introduced by reduction or substitution reactions on suitable precursors:
- Reduction of aldehyde or ester functionalities adjacent to the oxadiazole ring to the corresponding alcohol.
- Alternatively, direct synthesis from furan-2-carboxaldehyde derivatives followed by cyclization and reduction.
Specific protocols for this step are less commonly reported but can be inferred from standard organic synthetic transformations involving oxadiazole derivatives.
Representative Data from Research Findings
The following table summarizes yields and characterization data for related 1,2,4-oxadiazole derivatives prepared via PIDA-mediated oxidative cyclization, which serves as a model for the preparation of the target compound:
| Compound | Yield (%) | Physical State | Melting Point (°C) | Key NMR Signals (1H, DMSO-d6) | HRMS (m/z) [M+H]+ Found/Calcd |
|---|---|---|---|---|---|
| 5-Phenyl-1,2,4-oxadiazol-3-amine (2a) | 69 | White solid | 164–165 | 8.02–7.97 (m, 2H), 6.43 (s, 2H) | 162.0576 / 162.0589 |
| 5-(2-Bromophenyl)-1,2,4-oxadiazol-3-amine (2b) | 74 | White solid | 168–169 | 7.91 (dd), 6.51 (s, 2H) | 239.9687 / 239.9694 |
| 5-(2-Nitrophenyl)-1,2,4-oxadiazol-3-amine (2c) | 77 | Pale yellow | 199–201 | 8.14 (dd), 6.59 (s, 2H) | 207.0451 / 207.0440 |
These data demonstrate the efficiency and reproducibility of the PIDA-mediated cyclization route, which can be adapted to furan-substituted analogs.
Analysis of Preparation Methods
-
- The PIDA-mediated oxidative cyclization is mild and avoids harsh conditions.
- High regioselectivity for 1,2,4-oxadiazole ring formation.
- Good yields and straightforward purification.
- Versatile for various aryl and heteroaryl substituents including furan.
-
- Requires careful control of reaction temperature and stoichiometry.
- The methanol substituent introduction may require additional synthetic steps.
- Some substrates may require prior synthesis of amidoximes, adding complexity.
-
- Use of dry solvents and molecular sieves improves reaction reproducibility.
- TLC monitoring is essential for reaction completion.
- Flash chromatography conditions may need adjustment depending on substituents.
Summary Table of Key Synthetic Steps for this compound
| Step No. | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Acid chloride formation | Furan-2-carboxylic acid + oxalyl chloride + DMF in DCM | Activate acid for amidoxime formation | Stir at RT, then reflux |
| 2 | Amidoxime formation | Acid chloride + guanidine hydrochloride + NaOH aqueous | Prepare amidoxime substrate | Extraction and chromatography |
| 3 | Oxidative cyclization | Amidoxime + PIDA in dry DMF, 0°C to RT | Cyclize to 1,2,4-oxadiazole core | TLC monitoring, workup |
| 4 | Functional group transformation | Reduction or substitution to introduce methanol group | Final functionalization | May require hydride reagents |
Q & A
Q. Basic
Q. Advanced
- 2D NMR (HSQC, HMBC) : Maps coupling between furan protons and oxadiazole carbons, resolving regioisomerism .
- Variable-temperature NMR : Detects tautomerism (e.g., oxadiazole-thione shifts) by monitoring signal splitting at –40°C .
How do structural modifications influence the compound’s bioactivity?
Q. Advanced
- Oxadiazole ring : Its electron-deficient nature facilitates π-π stacking with aromatic residues in enzymes (e.g., kinase inhibitors) .
- Furan substituent : Enhances lipophilicity (logP +0.5) and membrane permeability, as shown in MDCK cell assays .
- Table : SAR analysis of analogs (from ):
| Substituent | IC₅₀ (µM) | Target |
|---|---|---|
| Furan-2-yl | 0.85 | 5-Lipoxygenase |
| Phenyl | 1.20 | 5-Lipoxygenase |
| Thiophen-2-yl | 0.95 | 5-Lipoxygenase |
How can computational methods address contradictions in experimental data?
Q. Advanced
- DFT calculations : Predict tautomeric stability (e.g., oxadiazole vs. thione forms) by comparing Gibbs free energy (ΔG < 2 kcal/mol favors oxadiazole) .
- Molecular docking : Identifies false positives in bioactivity assays by simulating binding modes (e.g., AutoDock Vina scoring < –7.0 kcal/mol indicates high affinity) .
What purification strategies ensure high-purity this compound?
Q. Basic
- Recrystallization : Use methanol/water (4:1) to remove unreacted amidoximes.
- Flash chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent achieves >95% purity .
Q. Advanced
- HPLC-PDA : Detects trace impurities (e.g., furan oxidation byproducts) with a C18 column and acetonitrile/water gradient .
How does the compound’s electronic structure impact its reactivity?
Q. Advanced
- Frontier molecular orbitals (FMOs) : HOMO localization on the furan ring predicts electrophilic substitution at C3 (e.g., nitration) .
- NBO analysis : Partial charges on oxadiazole N2 (–0.32 e) drive nucleophilic attacks, validated by kinetic studies .
What are the best practices for resolving data contradictions in synthetic yields?
Q. Advanced
- DoE (Design of Experiments) : Identifies critical factors (e.g., reactant stoichiometry, solvent polarity) via response surface modeling .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., nitrile oxide peaks at 2260 cm⁻¹) to abort failed reactions early .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
